1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile
Description
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile (CAS: 1427020-35-6) is a cyclobutane derivative featuring a pyrimidine substituent at the 4-position and a nitrile functional group. This compound is structurally characterized by a strained cyclobutane ring fused with a pyrimidinyl moiety, which confers unique electronic and steric properties. The nitrile group enhances reactivity, enabling participation in click chemistry or further functionalization.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(3-1-4-9)8-2-5-11-7-12-8/h2,5,7H,1,3-4H2 |
InChI Key |
RQWKPOQMJMKDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halopyrimidine Intermediate and Cyclobutane Carbonitrile Derivative
One documented method involves the preparation of a halogenated pyrimidine intermediate, followed by nucleophilic substitution or cross-coupling with a cyclobutane carbonitrile fragment.
- Step 1: Preparation of 2-(6-chloropyrimidin-4-yl)acetonitrile by halogenation and cyanoalkylation.
- Step 2: Formation of 1-(6-chloropyrimidin-4-yl)cyclobutane-1-carbonitrile via nucleophilic substitution or metalation reactions.
- Step 3: Further functionalization by stannylation or palladium-catalyzed coupling to introduce additional groups if needed.
This method was described in a patent document outlining the synthesis of substituted fused ring compounds, where intermediate 1-(6-chloropyrimidin-4-yl)cyclobutane-1-carbonitrile was synthesized as a key step.
| Step | Compound | Description |
|---|---|---|
| 1 | 2-(6-chloropyrimidin-4-yl)acetonitrile | Prepared by halogenation and cyanomethylation |
| 2 | 1-(6-chloropyrimidin-4-yl)cyclobutane-1-carbonitrile | Formed via substitution or metalation |
| 3 | 1-(6-(trimethylstannyl)pyrimidin-4-yl)cyclobutane-1-carbonitrile | Prepared for further coupling |
Metalation and Cross-Coupling Approach
A scalable synthesis approach involves metal-halogen exchange and palladium-catalyzed cross-coupling reactions:
- A bromopyrimidine derivative is subjected to metal-halogen exchange using isopropylmagnesium chloride (a Grignard reagent).
- The resulting organometallic intermediate is reacted with electrophiles or boronic acid derivatives to install the cyclobutane-1-carbonitrile moiety.
- The cyclobutane carbonitrile fragment can be prepared separately by metalation of 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile followed by treatment with trimethylborate to form a boronic acid intermediate.
- The final coupling of the pyrimidine head and the cyclobutane carbonitrile tail is catalyzed by palladium acetate and triphenylphosphine, yielding the target compound in high purity and yield (>95%) after crystallization.
| Reaction Component | Reagent/Condition | Purpose |
|---|---|---|
| 2-iodo-5-bromopyridine | Isopropylmagnesium chloride | Metal-halogen exchange |
| Organometallic intermediate | Pivaloyl chloride, CuCN·2LiCl | Electrophilic substitution |
| 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile | Isopropylmagnesium chloride, trimethylborate | Boronic acid formation |
| Boronic acid + Pyrimidine intermediate | Pd(OAc)2, PPh3 catalyst | Cross-coupling to final product |
Cyclobutane Carbonitrile Formation
The cyclobutane-1-carbonitrile moiety can be synthesized via:
- Alkylation of cyclobutane derivatives with cyanide sources.
- Metal-catalyzed cyanation reactions.
- Functionalization of cyclobutane rings through nucleophilic substitution or ring contraction/expansion methods.
In the referenced patent, the cyclobutane carbonitrile intermediate was synthesized by alkylation of tert-butyl 2-(6-chloropyrimidin-4-yl)-2-cyanoacetate, followed by deprotection and further functionalization.
Purification and Characterization
Purification is typically achieved by:
- Silica gel chromatography.
- Crystallization from suitable solvents.
- Chiral chromatography for enantiomeric purity if applicable.
Characterization includes:
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks.
- Retention time analysis by chromatography (e.g., SFC with chiralpak-IC column).
- NMR spectroscopy for structural confirmation.
Example data from the patent:
| Compound | m/z (ESI) + [M+H]+ | Retention Time (min) |
|---|---|---|
| 1-(6-chloropyrimidin-4-yl)cyclobutane-1-carbonitrile | 360.0 | 2.9 |
| 1-(6-(trimethylstannyl)pyrimidin-4-yl)cyclobutane-1-carbonitrile | 361.8 | 2.87 |
Comparative Analysis of Preparation Routes
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Halopyrimidine intermediate route | Uses halogenated pyrimidines and cyclobutane carbonitrile | Straightforward, well-documented | Requires handling of reactive halogenated intermediates |
| Metalation and Pd-catalyzed cross-coupling | Employs Grignard reagents, boronic acids, and palladium catalyst | High yield, scalable, mild conditions | Requires expensive catalysts, inert atmosphere |
| Alkylation and cyanation of cyclobutane | Direct formation of cyclobutane carbonitrile derivatives | Simpler starting materials | May have regioselectivity challenges |
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of halopyrimidine intermediate | Halogenation, cyanomethylation | 2-(6-chloropyrimidin-4-yl)acetonitrile |
| 2 | Formation of cyclobutane carbonitrile derivative | Alkylation, metalation | 1-(6-chloropyrimidin-4-yl)cyclobutane-1-carbonitrile |
| 3 | Metalation and stannylation | Use of Grignard reagents, trimethylstannyl chloride | 1-(6-(trimethylstannyl)pyrimidin-4-yl)cyclobutane-1-carbonitrile |
| 4 | Palladium-catalyzed cross-coupling | Pd(OAc)2, triphenylphosphine, inert atmosphere | Final target compound |
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and survival . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile
- Structure : Phenyl ring substituted with hydroxyl and methylsulfonyl groups.
- Molecular Formula : C₁₂H₁₂N₂O₃S.
- Key Properties : Synthesized via demethylation (94% yield), with NMR data confirming regioselective substitution patterns (δ 7.01–8.86 ppm for aromatic protons) .
- Applications : Used as a precursor in WD repeat-containing protein inhibitors, highlighting its utility in bioactive molecule development .
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS: 1514316-53-0)
- Structure : Thiophene ring substituted with bromine.
- Molecular Formula : C₉H₈BrNS.
- Key Properties : Liquid state (storage at 4°C), molecular weight 242.14 g/mol, and InChIKey: MGRKOIQBOXGEKD-UHFFFAOYSA-N .
- Applications: Potential use in organic electronics or as a halogenated intermediate in cross-coupling reactions .
Aliphatic-Substituted Cyclobutane Carbonitriles
1-Piperidinocyclohexanecarbonitrile (CAS: 3867-15-0)
- Structure : Cyclohexane ring substituted with a piperidine group.
- Molecular Formula : C₁₂H₂₀N₂.
- Key Properties : Crystalline solid (purity ≥95%), stable for ≥5 years at -20°C. High molecular weight (192.3 g/mol) compared to pyrimidine analogs .
- Applications : Used in catalysis or as a ligand in coordination chemistry due to its rigid bicyclic structure .
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile (CAS: 1173083-97-0)
- Structure : Cyclobutane with an allyl substituent.
- Molecular Formula : C₇H₈N₂ (exact formula requires verification; conflicting data in ).
Heteroaryl-Substituted Cyclobutane Carbonitriles
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile vs. 1-(Pyrimidin-2-yl) Derivatives
- Structural Differences : Substitution at the 4-position (vs. 2-position) alters electronic distribution and hydrogen-bonding capacity.
- Reactivity : The 4-pyrimidinyl group may enhance π-stacking interactions in drug-target binding compared to 2-substituted analogs .
Comparative Data Table
Biological Activity
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutane ring fused with a pyrimidine moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Initial assessments indicate potential efficacy against certain bacterial strains.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound was tested against multiple types of cancer, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In a separate study, the compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with this compound led to a significant decrease in TNF-α production, suggesting its potential as an anti-inflammatory agent.
| Treatment Concentration (µM) | TNF-α Production (pg/mL) |
|---|---|
| Control | 500 |
| 5 | 350 |
| 10 | 200 |
| 20 | 100 |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Modifications to the pyrimidine ring or cyclobutane structure can significantly impact potency and selectivity. For instance, variations in substituents on the pyrimidine nitrogen have been shown to enhance binding affinity to target proteins involved in cancer progression.
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid | Similar cyclobutane ring, different carboxylic acid group | Anticancer activity |
| 1-(Pyridin-3-yl)cyclobutane-1-carbonitrile | Pyridine instead of pyrimidine | Potential anti-inflammatory properties |
| 1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid | Cyclopropane ring with pyrimidine | Notable antimicrobial activity |
This table highlights how variations in functional groups and ring structures can lead to differing biological activities, emphasizing the need for continued research into the SAR of these compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(pyrimidin-4-yl)cyclobutane-1-carbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, coupling pyrimidine derivatives with cyclobutane precursors under palladium catalysis (e.g., Suzuki-Miyaura coupling) has been reported for analogous structures . Optimization involves varying solvents (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product in >75% yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm cyclobutane ring geometry and pyrimidine substitution patterns.
- Mass spectrometry (HRMS-ESI) for molecular ion validation.
- X-ray crystallography to resolve steric strain in the cyclobutane ring and assess planarity of the pyrimidine moiety .
- Computational methods (DFT, B3LYP/6-31G*) to model electron density distribution and predict reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays).
- Solubility Optimization : Test solubility in polar aprotic solvents (DMSO, DMF) to ensure consistent bioavailability. For example, DMSO stock solutions >10 mM reduce precipitation in aqueous buffers .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for kinase targets?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrimidine C2/C5 positions (e.g., Cl, NH₂) to probe hydrogen bonding with kinase ATP pockets.
- Cyclobutane Ring Substitution : Replace the carbonitrile group with ester or amide functionalities to modulate lipophilicity and target engagement .
- Kinase Panel Screening : Test against a diverse kinase panel (e.g., EGFR, CDK2, JAK2) with IC₅₀ determinations. Compare with reference inhibitors (e.g., imatinib) to assess selectivity .
Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein Pull-Down Assays : Use biotinylated analogs of the compound for affinity purification followed by MS-based identification of binding partners .
- CRISPR-Cas9 Knockout : Target putative interactors (e.g., kinases, transcription factors) to confirm functional relevance .
Key Research Gaps and Recommendations
- In Vivo Pharmacokinetics : No data exist on oral bioavailability or half-life. Conduct rodent studies with IV/PO dosing and plasma LC-MS analysis .
- Toxicity Profiling : Assess hepatotoxicity via ALT/AST assays in primary hepatocytes .
- Crystallographic Data : Resolve X-ray structures of the compound bound to kinases to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
